![molecular formula C10H17N3 B2892563 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1006496-43-0](/img/structure/B2892563.png)
5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s classification based on its functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Reactivity in Organic Synthesis
One study explores the reactivity of pyrazole derivatives bearing a cyclopropyl group, such as "5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine," in palladium-catalyzed direct C4-arylations. These reactions proceed regioselectively without decomposing the cyclopropyl unit, highlighting the compound's utility in constructing complex molecular architectures (Sidhom et al., 2018).
Material Science Applications
In the field of material science, derivatives of "this compound" have been utilized for the synthesis and characterization of novel heterocyclic disazo dyes. These dyes, derived from pyridone and pyrazolone derivatives, exhibit solvatochromic behavior in various solvents and could have applications in dye-sensitized solar cells or as molecular probes (Karcı & Karcı, 2008).
Catalysis
The compound's framework has been incorporated into the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes, derived from pyrazole ligands containing aminoalkyl groups, show potential as catalysts in various chemical transformations, including hydrogenation and carbon-carbon bond formation processes (Esquius et al., 2000).
Pharmacological Research
In pharmacological research, "this compound" derivatives have been investigated for their anti-inflammatory properties. The study of atropisomeric relationships in bipyrazole derivatives designed as anti-inflammatory agents provides insights into their pharmacological profile and potential therapeutic applications (Veloso et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-13-10(8-3-4-8)9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBGPSXHZYSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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